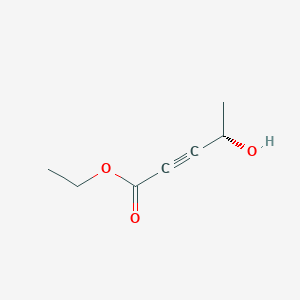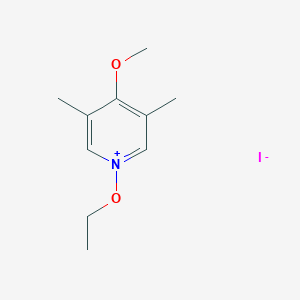
1-Ethoxy-4-methoxy-3,5-dimethylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-4-methoxy-3,5-dimethylpyridin-1-ium iodide is an organic compound with a unique structure that includes an ethoxy group, a methoxy group, and two methyl groups attached to a pyridinium ring
Métodos De Preparación
The synthesis of 1-Ethoxy-4-methoxy-3,5-dimethylpyridin-1-ium iodide typically involves the reaction of 3,5-dimethylpyridine with ethyl iodide and methanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the pyridinium salt. The reaction mixture is then heated to promote the substitution reactions, resulting in the formation of the desired compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-Ethoxy-4-methoxy-3,5-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridinium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as halides or amines replace the ethoxy or methoxy groups under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, catalysts such as palladium or platinum, and specific temperature and pressure settings to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
1-Ethoxy-4-methoxy-3,5-dimethylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex pyridinium salts and derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also used in the development of novel pharmaceuticals and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including infections and cancer.
Industry: The compound is used in the production of specialty chemicals, dyes, and pigments. It also finds applications in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-4-methoxy-3,5-dimethylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Ethoxy-4-methoxy-3,5-dimethylpyridin-1-ium iodide can be compared with other similar compounds, such as:
1-Methoxy-4-methylpyridinium iodide: This compound has a similar structure but lacks the ethoxy group, which may result in different chemical and biological properties.
1-Ethoxy-3,5-dimethylpyridinium bromide: The substitution of iodide with bromide can affect the reactivity and solubility of the compound.
4-Methoxy-3,5-dimethylpyridine: This compound lacks the pyridinium ion, which may influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
138683-11-1 |
|---|---|
Fórmula molecular |
C10H16INO2 |
Peso molecular |
309.14 g/mol |
Nombre IUPAC |
1-ethoxy-4-methoxy-3,5-dimethylpyridin-1-ium;iodide |
InChI |
InChI=1S/C10H16NO2.HI/c1-5-13-11-6-8(2)10(12-4)9(3)7-11;/h6-7H,5H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
GVGDDOYLJJHEHQ-UHFFFAOYSA-M |
SMILES canónico |
CCO[N+]1=CC(=C(C(=C1)C)OC)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



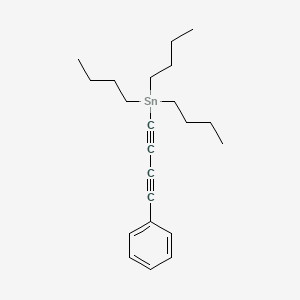
![N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide](/img/structure/B14278285.png)
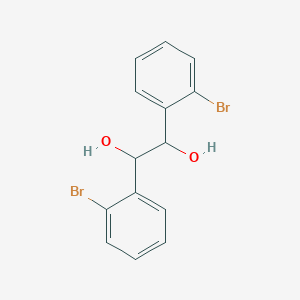
![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane](/img/structure/B14278296.png)
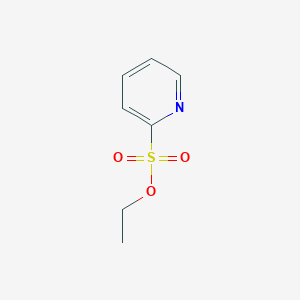

![1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine](/img/structure/B14278320.png)
![5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14278326.png)
![Dibutylbis[(thiophene-2-carbonyl)oxy]stannane](/img/structure/B14278331.png)

![(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane](/img/structure/B14278335.png)
